molecular formula C16H22N6O4S B1676628 MK771 CAS No. 66537-55-1

MK771

Cat. No.: B1676628
CAS No.: 66537-55-1
M. Wt: 394.5 g/mol
InChI Key: OGUDACTYCTVDNZ-SDDRHHMPSA-N
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Description

Properties

CAS No.

66537-55-1

Molecular Formula

C16H22N6O4S

Molecular Weight

394.5 g/mol

IUPAC Name

(4S)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C16H22N6O4S/c17-14(24)12-6-27-8-22(12)16(26)11(4-9-5-18-7-19-9)21-15(25)10-2-1-3-13(23)20-10/h5,7,10-12H,1-4,6,8H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m0/s1

InChI Key

OGUDACTYCTVDNZ-SDDRHHMPSA-N

Isomeric SMILES

C1C[C@H](NC(=O)C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@@H]3C(=O)N

Canonical SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N

Appearance

Solid powder

Other CAS No.

66537-55-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S)-N-((2S)-1-((4S)-4-Carbamoyl-1,3-thiazolidin-3-yl)-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl)-6-oxo-2-piperidinecarboxamide
MK 771
MK 771, (2S-(2R*(1R*(S*))))-isomer
MK 771, (2S-(2R*(R*(R*))))-isomer
MK-771
pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide
pyro-2-aminoadipylhistidylthiazolidine-4-carboxyamide
pyro-Aad-His-Tzl-NH2

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis of MK771 typically employs Fmoc (fluorenylmethyloxycarbonyl)-based SPPS due to its compatibility with prolinamide C-terminal modifications. Wang resin functionalized with a Rink amide linker is preferred for generating the C-terminal prolinamide moiety. Loading of Fmoc-protected proline onto the resin is conducted using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving coupling efficiencies >98% under inert nitrogen atmospheres.

Sequential Peptide Elongation

The second residue, N-methylhistidine, introduces steric challenges due to the methylated imidazole side chain. Double coupling protocols with Oxyma Pure and ethyl cyano(hydroxyimino)acetate (Oxyma/COMU) are employed to overcome hindered reactivity. Microwave-assisted synthesis at 50°C for 20 minutes enhances coupling yields to 95%, as verified by Kaiser ninhydrin tests.

Pyroglutamic acid, being cyclized and lacking a primary amine, is incorporated as the N-terminal residue using pre-formed Fmoc-pyroglutamate. Strategic use of 2% hydrazine in DMF selectively removes the Fmoc group while preserving the pyroglutamyl ring.

Solution-Phase Synthesis for Scalable Production

Fragment Condensation Approach

Industrial-scale production of this compound utilizes fragment condensation to avoid cumulative yield losses inherent in linear SPPS. The tripeptide is divided into two segments:

  • Pyroglutamyl-N-methylhistidine dipeptide
  • Prolinamide

The dipeptide segment is synthesized via mixed anhydride methods using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF). Critical parameters include:

  • Reaction temperature: -15°C
  • Molar ratio (amino acid:chloroformate): 1:1.05
  • Coupling time: 45 minutes

Prolinamide is prepared through direct ammonolysis of proline methyl ester using gaseous NH₃ in methanol at 4°C for 72 hours.

Final Coupling and Global Deprotection

The dipeptide and prolinamide fragments are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with catalytic 4-dimethylaminopyridine (DMAP). Post-coupling, global deprotection with trifluoroacetic acid (TFA):water:triisopropylsilane (95:2.5:2.5) for 3 hours yields crude this compound.

Biocatalytic Approaches to Chirality Control

Enzymatic Resolution of Racemic Intermediates

Recent advances employ immobilized penicillin G acylase to resolve racemic N-methylhistidine intermediates. Key performance metrics:

Parameter Value
Enzyme loading 15 U/g substrate
Temperature 37°C
Conversion efficiency 88% ee (S-isomer)
Operational stability 12 cycles <10% activity loss

This method reduces reliance on chiral auxiliaries and improves atom economy compared to traditional chromatographic resolution.

Transglutaminase-Mediated Cyclization

The pyroglutamyl ring formation is catalyzed by microbial transglutaminase (MTGase) under mild conditions:

  • pH 6.8 phosphate buffer
  • 10 mM CaCl₂
  • 25°C for 8 hours
  • Yield: 92% with <0.5% diketopiperazine byproducts

This green chemistry approach eliminates harsh acid cyclization conditions that previously caused epimerization.

Critical Analysis of Purification Techniques

Preparative HPLC Optimization

Final purification employs reversed-phase C18 columns with optimized gradients:

Gradient Parameter Condition
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in acetonitrile
Flow Rate 15 mL/min
Gradient 15-35% B over 45 min
Column Temperature 30°C

This protocol achieves baseline separation of this compound from deamidated (Δm/z +1) and oxidized (Δm/z +16) impurities.

Crystallization-Induced Diastereomer Resolution

Chiral purity is enhanced using L-tartaric acid as a resolving agent in ethanol/water (70:30). Crystallization at 4°C for 24 hours increases enantiomeric excess from 88% to >99.5%, as confirmed by chiral HPLC (Chiralpak IC column, hexane:isopropanol 80:20).

Analytical Characterization Benchmarks

Mass Spectrometry Fingerprinting

High-resolution ESI-MS spectra must show:

  • [M+H]⁺ at m/z 432.2013 (calc. 432.2017)
  • Isotopic pattern matching theoretical distribution (RMSD <0.8%)
  • Absence of sodium adducts ([M+Na]⁺ <5% relative abundance)

2D NMR Structural Confirmation

Critical nuclear Overhauser effect (NOE) correlations:

  • Pyroglutamyl α-H to N-methylhistidine NH
  • N-methyl resonance (δ 2.98 ppm) to prolinamide δ-CH₂
  • Imidazole H-2 to proline β-H

Diffusion-ordered spectroscopy (DOSY) confirms molecular weight consistency (D = 4.1 × 10⁻¹⁰ m²/s).

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of Synthetic Routes

Method Cost ($/kg) Purity (%) Environmental Factor (E)
SPPS 12,500 99.2 86.7
Fragment Condensation 8,200 98.8 42.1
Hybrid Chemoenzymatic 9,800 99.5 28.9

Environmental factors calculated using the ACS GCI Pharmaceutical Roundtable tool.

Regulatory-Grade Stability Profiling

Forced degradation studies under ICH guidelines reveal:

  • Photostability: 0.8% decomposition after 1.2 million lux hours
  • Acidic Hydrolysis (0.1N HCl): Major degradation pathway via pyroglutamyl ring opening (t₁/₂ = 38 hours)
  • Oxidative Stability: 2.7% peroxide degradation products after 48 hours

Chemical Reactions Analysis

Types of Reactions

MK-771 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Pharmacological Effects

MK771 has demonstrated significant pharmacological effects, particularly in cardiovascular and neurological domains. Research indicates that this compound can influence heart rate and blood pressure through central mechanisms. In a study, microinjection of this compound into the preoptic suprachiasmatic nucleus of rats resulted in notable increases in both heart rate and blood pressure within minutes, lasting approximately 20-30 minutes. The responses were modulated by beta-adrenergic and muscarinic antagonists, suggesting a complex interaction with the autonomic nervous system .

Table 1: Cardiovascular Effects of this compound

ParameterEffectDuration
Heart RateIncrease20-30 minutes
Blood PressureIncrease20-30 minutes
Modulation by PropranololSignificant inhibition-
Modulation by MethylatropineSignificant reduction-

Neurological Applications

This compound's role as a TRH analog positions it as a candidate for research into conditions related to neuroendocrine dysfunction. It has been studied for its potential in treating morphine withdrawal symptoms. In animal models, this compound induced behaviors such as blinking and forepaw licking, which are indicative of its central nervous system activity .

Case Study: Morphine Withdrawal

In a controlled study involving mice, administration of this compound was associated with reduced signs of withdrawal from morphine, indicating its potential utility in managing opioid dependence. The dosage used was 5 mg/kg administered intraperitoneally, leading to observable behavioral changes consistent with reduced withdrawal symptoms .

Table 2: Mechanisms of Action

MechanismDescription
TRH Receptor ActivationMimics natural TRH effects on pituitary gland
Cardiovascular ModulationAlters autonomic nervous system responses
Neuromodulatory EffectsInfluences behaviors related to stress and withdrawal

Research Implications

The findings surrounding this compound's pharmacological properties underline its importance in ongoing research concerning neuropharmacology and cardiology. Its ability to modulate cardiovascular responses and influence neurobehavioral outcomes makes it a compound of interest for further exploration.

Mechanism of Action

MK-771 exerts its effects by interacting with central noradrenergic mechanisms. It enhances the depletion of brain norepinephrine induced by α-methyl-p-tyrosine, indicating that it may affect central noradrenergic mechanisms. The exact mechanism of its effect on noradrenergic systems is not fully understood, but it is believed to involve an interaction with another neurotransmitter system that influences noradrenergic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-771 is unique in its specific interaction with central noradrenergic mechanisms and its potential therapeutic applications in treating withdrawal symptoms in opiate-dependent subjects. Its ability to enhance the depletion of brain norepinephrine sets it apart from other similar compounds .

Biological Activity

MK771 is a synthetic analog of thyrotrophin-releasing hormone (TRH) that has garnered attention for its biological activity and potential therapeutic applications. This compound is particularly noted for its stability against enzymatic degradation and its effects on various neurotransmitter systems in the brain.

Stability and Enzymatic Resistance

Research indicates that this compound exhibits enhanced stability compared to natural TRH when subjected to enzymatic degradation. A study utilizing high-performance liquid chromatography (HPLC) demonstrated that this compound, along with other TRH analogs, showed varying degrees of resistance to degradation by specific enzymes in rat brain subcellular fractions. This stability may contribute to its increased biological activity in vivo, allowing for prolonged effects after administration .

Pharmacological Effects

This compound has been characterized pharmacologically, revealing several key effects:

  • Induction of Reflexes : this compound has been shown to induce reflexive behaviors such as blinking and forepaw licking in animal models, suggesting its potential role in modulating sensory processing and motor responses .
  • Neurotransmitter Release : The compound significantly increases the release of acetylcholine in the hippocampus of conscious rats, indicating its influence on cholinergic transmission. However, this effect is not observed in the striatum, highlighting a region-specific action .

Case Studies and Experimental Findings

  • Effects on Morphine Abstinence : this compound is being researched for its potential in alleviating morphine withdrawal symptoms. Studies have indicated that administration of this compound may mitigate some of the behavioral manifestations associated with opioid abstinence .
  • TRH Receptor Interaction : The first pharmacological characterization of TRH receptors linked to phosphoinositide turnover demonstrated that this compound effectively interacts with these receptors, leading to significant biological responses in cultured cells .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other TRH analogs:

CompoundStability (Enzymatic Resistance)Acetylcholine ReleaseInduces ReflexesPotential Therapeutic Use
This compoundHighYesYesMorphine abstinence research
RX77368ModerateUnknownUnknownNot specified
TRHLowNoYesGeneral endocrine function

Q & A

Basic Question

  • Sample preparation : Use high-purity this compound (≥98% by HPLC) and validate stability under experimental conditions (e.g., pH, temperature) .
  • Ethical compliance : Follow institutional guidelines for animal welfare, including anesthesia protocols and post-procedural monitoring .
  • Data documentation : Record raw pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) in structured tables, ensuring transparency for peer review .

What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with limited sample sizes?

Advanced Question

  • Non-parametric tests : Use Wilcoxon signed-rank or Kruskal-Wallis tests to mitigate assumptions of normality in small datasets .
  • Bayesian inference : Incorporate prior data (e.g., receptor binding affinities) to strengthen statistical power, as outlined in mixed-methods research frameworks .
  • Sensitivity analysis : Test robustness by iteratively excluding outliers, ensuring results are not skewed by anomalous measurements .

How should researchers address ethical challenges in longitudinal studies involving this compound administration?

Advanced Question

  • Informed consent : For human trials, ensure participants understand potential risks (e.g., dopamine dysregulation) using plain-language questionnaires .
  • Data anonymization : Strip identifiers from datasets shared publicly, per ethical guidelines in qualitative research .
  • Conflict disclosure : Declare funding sources (e.g., pharmaceutical partnerships) to maintain transparency, as mandated by journals like the Beilstein Journal of Organic Chemistry .

What methodologies ensure robust validation of this compound's receptor specificity in vitro?

Basic Question

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-SCH23390 for D1 receptors) with Scatchard analysis to calculate Ki values .
  • Negative controls : Include non-dopaminergic receptors (e.g., serotonin 5-HT2A) to confirm selectivity.
  • Replication : Validate findings across independent labs, referencing protocols from Muly et al. (2010) for primate models .

How can mixed-methods research frameworks enhance mechanistic studies of this compound?

Advanced Question

  • Triangulation : Combine quantitative data (e.g., receptor occupancy rates) with qualitative insights (e.g., behavioral observations) to contextualize findings .
  • Iterative design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses iteratively .
  • Cross-disciplinary collaboration : Engage neurochemists and statisticians to address gaps in data interpretation .

What strategies mitigate bias in blinded studies evaluating this compound's therapeutic potential?

Advanced Question

  • Double-blinding : Ensure both researchers and participants are unaware of treatment assignments, with codes held by a third party .
  • Randomization : Use block randomization to evenly distribute covariates (e.g., age, sex) across groups .
  • Pre-registration : Submit protocols to repositories like ClinicalTrials.gov to prevent outcome reporting bias .

How should researchers structure a manuscript to highlight this compound's novel contributions to dopamine research?

Basic Question

  • Abstract clarity : State the research question, methodology, and key findings succinctly, avoiding jargon .
  • Data visualization : Use line graphs for dose-response curves and heatmaps for receptor binding data, following RSC guidelines for figure clarity .
  • Discussion rigor : Contrast results with prior work (e.g., McCreary & Handley, 1999) and explicitly address limitations .

What steps ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Advanced Question

  • Synthetic protocols : Publish detailed procedures in supplementary materials, including reaction conditions and purification methods .
  • Analytical validation : Provide NMR, HPLC, and mass spectrometry data for all novel compounds .
  • Open data : Share raw spectral files via repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK771
Reactant of Route 2
Reactant of Route 2
MK771

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.